molecular formula C9H15N3 B13949840 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine

Cat. No.: B13949840
M. Wt: 165.24 g/mol
InChI Key: VTFDDXVIKVHSRP-UHFFFAOYSA-N
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Description

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethanamine moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Ethanamine Moiety: The final step involves the alkylation of the imidazole ring with an ethanamine derivative, such as N-methylethanamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-cyclopropyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanamine moiety.

    1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine: Similar structure but without the N-methyl group.

Uniqueness

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylethanamine is unique due to the presence of both the cyclopropyl and N-methylethanamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N-methylethanamine

InChI

InChI=1S/C9H15N3/c1-7(10-2)9-11-5-6-12(9)8-3-4-8/h5-8,10H,3-4H2,1-2H3

InChI Key

VTFDDXVIKVHSRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C2CC2)NC

Origin of Product

United States

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